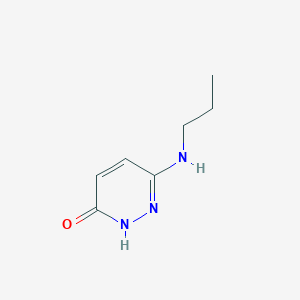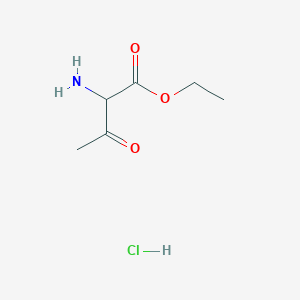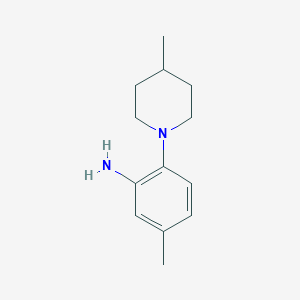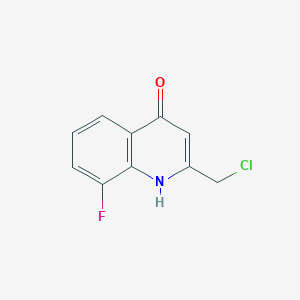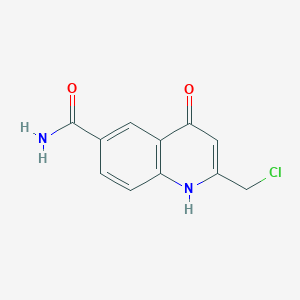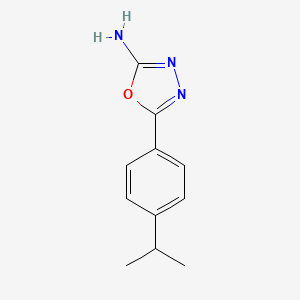
Alil-4,6-O-bencilideno-beta-D-glucopiranósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl-4,6-O-benzylidene-beta-D-glucopyranoside: is a notable compound in the field of biomedicine, known for its therapeutic potential in managing various ailments, including cancer and inflammation-associated diseases. This compound is a derivative of glucopyranoside, featuring an allyl group and a benzylidene protective group at the 4 and 6 positions of the glucose ring.
Aplicaciones Científicas De Investigación
1. Innovación farmacológica en oncología e inmunología Este compuesto se ha encontrado que juega un papel significativo en la modulación selectiva de vías celulares, lo que lo convierte en un posible candidato para el desarrollo de fármacos en el tratamiento del cáncer y las terapias relacionadas con el sistema inmunológico .
Bloque de construcción quiral
Se utiliza como un intermedio importante en la síntesis de varios azúcares, sirviendo como un bloque de construcción quiral debido a su configuración espacial específica .
Protección regioselectiva
Los investigadores han reportado un procedimiento sintético que permite la monoacilación, alquilación y sililación regioselectiva en la posición 2 de este compuesto, que no requiere el uso de catalizadores .
Mecanismo De Acción
Target of Action
Allyl-4,6-O-benzylidene-beta-D-glucopyranoside is a prominent biomedicine . It exhibits remarkable therapeutic potential in the management of diverse ailments . Its multifaceted attributes encompass a profound impact on cancer and inflammation-associated maladies .
Mode of Action
The compound’s mode of action is still under investigation. It is known to selectively modulate intricate cellular pathways . This selective modulation could be the key to its remarkable therapeutic potential .
Biochemical Pathways
It is known to have a profound impact on cancer and inflammation-associated maladies , suggesting that it may interact with pathways related to these conditions.
Pharmacokinetics
Its efficacy in the management of diverse ailments suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
Its remarkable therapeutic potential in the management of diverse ailments, including cancer and inflammation-associated maladies, suggests that it has significant molecular and cellular effects .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
The temporal effects of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside in laboratory settings have been studied extensively. Over time, this compound has shown stability and sustained activity in both in vitro and in vivo studies . Its degradation products have been found to be non-toxic, ensuring its safety for long-term use . In in vitro studies, the compound maintains its efficacy in inhibiting cancer cell proliferation and reducing inflammation over extended periods . In in vivo studies, it has demonstrated long-term benefits in reducing tumor growth and inflammation .
Dosage Effects in Animal Models
The effects of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside vary with different dosages in animal models. At low to moderate doses, it effectively inhibits tumor growth and reduces inflammation without causing significant adverse effects . At high doses, some toxic effects have been observed, including liver and kidney damage . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
Allyl-4,6-O-benzylidene-beta-D-glucopyranoside is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification . The compound is metabolized into several intermediate products, which are further processed and excreted from the body . Its effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in cancer and inflammation .
Transport and Distribution
The transport and distribution of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside within cells and tissues are facilitated by specific transporters and binding proteins . It is efficiently taken up by cancer cells and inflammatory cells, where it accumulates and exerts its therapeutic effects . The compound’s localization within cells is influenced by its interactions with cellular transporters, ensuring its effective distribution to target sites .
Subcellular Localization
Allyl-4,6-O-benzylidene-beta-D-glucopyranoside is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, as it interacts with different biomolecules in these compartments . For instance, in the nucleus, it modulates gene expression by interacting with transcription factors, while in the cytoplasm, it inhibits enzymes involved in cellular metabolism . The compound’s targeting signals and post-translational modifications play a crucial role in directing it to specific compartments and organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside typically involves the reaction of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide with mercury bromide, mercury oxide, and allyl alcohol . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities maintain stringent cleanliness standards, ranging from Class 100 to Class 100,000 cleanrooms, to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Allyl-4,6-O-benzylidene-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reductive ring-opening of the 1,3-dioxane ring can yield 6-O-benzyl and 4-O-benzyl ethers.
Substitution: Mono-alkylation, acylation, and silylation reactions can be performed at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive agents such as lithium aluminum hydride and sodium borohydride are used
Propiedades
IUPAC Name |
(4aR,6R,7R,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2/t11-,12-,13-,14-,15?,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBCPFYQIULSGV-ANNNQLRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

